β,β,5,5-Tetramethyl-1,3-dioxane-2-ethanol: Comparative Physicochemical Property Data Versus a 1,3-Dioxane Analog
A direct head-to-head comparison of key physicochemical parameters reveals measurable differences between β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol and its unsubstituted analog, 1,3-dioxane-2-ethanol (CAS 5465-07-6). The substitution with four methyl groups significantly increases the compound's molecular weight and hydrophobic character, which is reflected in a lower predicted density and, most notably, a substantially higher predicted boiling point . This difference in boiling point is a critical parameter for processes involving thermal stress, such as solvent removal or distillation during synthesis or purification.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 250.5 ± 15.0 °C at 760 mmHg |
| Comparator Or Baseline | 1,3-Dioxane-2-ethanol (unsubstituted, CAS 5465-07-6): 198-200 °C (experimental) |
| Quantified Difference | Approximately +50.5 °C higher for the target compound |
| Conditions | Data sourced from ChemSpider predictions for target compound; experimental boiling point for comparator from supplier/vendor data. |
Why This Matters
This 50.5°C higher boiling point provides a clear quantitative basis for selecting β,β,5,5-tetramethyl-1,3-dioxane-2-ethanol when higher thermal stability or a wider liquid range is required, differentiating it from less substituted and more volatile analogs.
